molecular formula C17H27Cl2N3O B2789798 N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride CAS No. 1992047-64-9

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride

Cat. No.: B2789798
CAS No.: 1992047-64-9
M. Wt: 360.32
InChI Key: HCNXCUFNZWGILO-UHFFFAOYSA-N
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Description

MS 023 dihydrochloride is a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs). These enzymes play a crucial role in the regulation of gene expression through the methylation of arginine residues on histone and non-histone proteins. MS 023 dihydrochloride has shown significant potential in reducing global arginine asymmetric dimethylation levels in vitro, making it a valuable tool in epigenetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MS 023 dihydrochloride involves multiple steps, starting with the preparation of the core structure, N1-methyl-N1-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine. This compound is then reacted with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high purity and yield .

Industrial Production Methods: Industrial production of MS 023 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: MS 023 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can modify the functional groups on the core structure .

Scientific Research Applications

MS 023 dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

MS 023 dihydrochloride exerts its effects by selectively inhibiting type I PRMTs. It binds to the active site of these enzymes, preventing the methylation of arginine residues on target proteins. This inhibition leads to a reduction in global arginine asymmetric dimethylation levels, affecting gene expression and cellular functions. The compound also inhibits and reduces the expression of TGF-β-activated kinase 1, further influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: MS 023 dihydrochloride is unique due to its high selectivity and potency against type I PRMTs. Unlike other inhibitors, it does not significantly affect type II and III PRMTs, protein lysine methyltransferases, or DNA methyltransferases. This selectivity makes it a valuable tool for studying the specific roles of type I PRMTs in various biological processes .

Properties

IUPAC Name

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.2ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNXCUFNZWGILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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